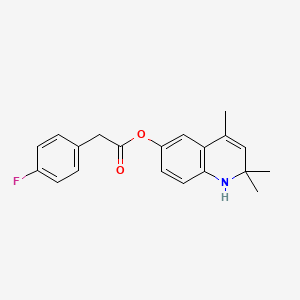

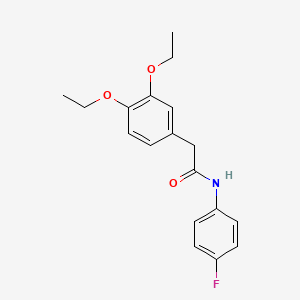

![molecular formula C18H18N2O5 B5598504 methyl 3-{[(2-ethyl-6-methylphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5598504.png)

methyl 3-{[(2-ethyl-6-methylphenyl)amino]carbonyl}-5-nitrobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound belongs to the category of organic compounds known for their diverse functionalities and potential applications in materials science, pharmaceuticals, and organic synthesis. Its structure incorporates an aromatic nitro group, which is a functional moiety often associated with significant chemical activity.

Synthesis Analysis

The synthesis of related compounds often involves complex organic reactions, such as esterification, nitration, and the formation of amide bonds. These methods aim to introduce specific functional groups, like the nitro and ester groups, under controlled conditions to achieve high purity and yield of the target compound (El-Bardan, 1992).

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 3-{[(2-ethyl-6-methylphenyl)amino]carbonyl}-5-nitrobenzoate often features intricate arrangements of atoms and bonds. Hydrogen bonding plays a crucial role in stabilizing these structures, leading to distinct crystal packing patterns. For instance, hydrogen-bonded sheets and chains are common, indicating the importance of non-covalent interactions in determining molecular conformation and stability (Portilla et al., 2007).

Chemical Reactions and Properties

The presence of a nitro group significantly influences the chemical reactivity of these compounds. Nitro groups can undergo various chemical reactions, including reduction and nucleophilic substitution, which are pivotal in synthetic chemistry for modifying molecular structures and introducing new functional groups (Um et al., 2005).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are directly related to the molecular arrangement and intermolecular forces. Compounds with nitro and ester groups tend to have specific solubility characteristics in organic solvents, influenced by the polar nature of these functional groups (Sonar et al., 2007).

Chemical Properties Analysis

Chemically, the ester and nitro functionalities impart a range of reactivity patterns, including susceptibility to hydrolysis, reduction, and participation in nucleophilic addition reactions. These properties make such compounds valuable intermediates in organic synthesis and materials science (Kam et al., 2020).

Wissenschaftliche Forschungsanwendungen

Hydrogen-Bonded Structural Analysis

Research has demonstrated the structural analysis of closely related compounds, highlighting the formation of complex hydrogen-bonded sheets and chains. These findings are critical in understanding the crystalline structure and molecular interactions of similar nitrobenzoate compounds, which can influence their physical properties and reactivity (Portilla et al., 2007). Such insights are valuable in the design and development of new materials with specific physical or chemical properties.

Synthesis and Characterization of Related Compounds

The synthesis and characterization of related compounds, such as chlorantraniliprole, a pesticide, involve complex chemical reactions starting from similar nitrobenzoic acids. This process includes esterification, reduction, chlorination, and aminolysis, highlighting the chemical versatility and reactivity of nitrobenzoate derivatives in synthesizing biologically active molecules (Chen Yi-fen et al., 2010).

Rate Mechanism and Resonance Contribution Studies

Studies on the reaction mechanisms of related compounds reveal how the substitution pattern on the benzoyl moiety influences reaction rates and mechanisms. This research is essential in the field of organic chemistry, providing insights into how specific functional groups and their placements affect chemical reactivity and kinetics (Um et al., 2005).

Application in Corrosion Inhibition

Research on pyranpyrazole derivatives, including compounds with nitrophenyl groups, demonstrates their potential as corrosion inhibitors for mild steel. Such studies are crucial in industrial applications, where the prevention of metal corrosion can significantly impact maintenance costs and equipment longevity (Dohare et al., 2017).

Bioimaging Applications

The development of fluorescent and chromogenic probes for CN- detection based on compounds structurally related to the queried molecule showcases the potential for such compounds in biomedical research. These probes can be used for bioimaging, offering high selectivity and sensitivity, essential for studying biological processes at the molecular level (Wang et al., 2018).

Eigenschaften

IUPAC Name |

methyl 3-[(2-ethyl-6-methylphenyl)carbamoyl]-5-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O5/c1-4-12-7-5-6-11(2)16(12)19-17(21)13-8-14(18(22)25-3)10-15(9-13)20(23)24/h5-10H,4H2,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUXOUESFBMRBHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

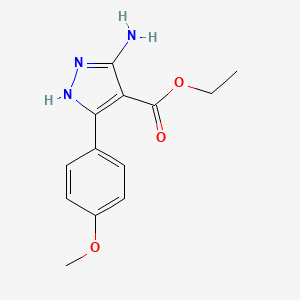

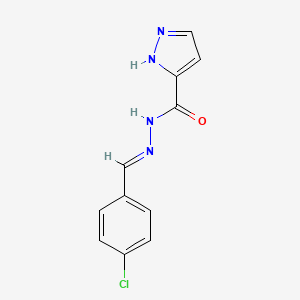

![5-fluoro-2-(1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-2-pyrrolidinyl)-1H-benzimidazole](/img/structure/B5598430.png)

![(1S*,5R*)-3-[(2-chloro-6-fluorophenyl)acetyl]-6-(cyclopropylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5598436.png)

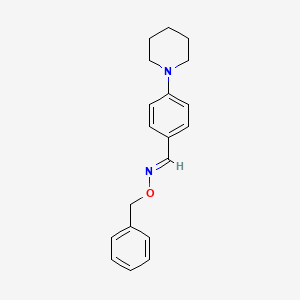

![N-[4-(benzyloxy)phenyl]cyclohexanecarboxamide](/img/structure/B5598465.png)

![4-[(3-iodobenzyl)oxy]benzaldehyde](/img/structure/B5598472.png)

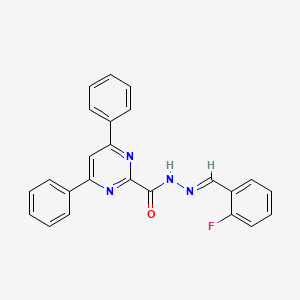

![2-{2-[2-(benzoylamino)-3-(2,5-dimethoxyphenyl)acryloyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5598482.png)

![6-[(3-phenoxybenzyl)thio]-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one](/img/structure/B5598494.png)

![N-ethyl-2-methyl-6-[4-(3-methylbutanoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5598500.png)

![3-methyl-2-[(3-nitrobenzoyl)amino]benzoic acid](/img/structure/B5598516.png)